2',6'-Difluoroacetophenone
Overview
Description
2′ ,6′ -Difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2′ ,6′ -diphenylacetophenone.
Scientific Research Applications
Difluorocarbene Reagent : 2',6'-Difluoroacetophenone derivatives have been used as difluorocarbene reagents. For instance, 2-chloro-2,2-difluoroacetophenone acts as a difluorocarbene precursor and is effective in the difluoromethylation of phenol derivatives, offering an environmentally friendly alternative to Freon- or Halon-based difluoromethylating approaches (Zhang, Zheng, & Hu, 2006).
Interaction with Metal Complexes : Research has shown that 2,6-difluoroacetophenone can interact with metal complexes, leading to the formation of new compounds. For example, reactions with a hexahydride−osmium complex resulted in the activation of ortho-CF bonds of fluorinated aromatic ketones, demonstrating the molecule’s potential in organometallic chemistry (Barrio et al., 2001).
Spectroscopic Analysis : Studies involving spectroscopic analysis, such as FTIR, FT-Raman, and NMR, have utilized 2,4-difluoroacetophenone. This research contributes to understanding the molecular structure and properties, including hyperpolarizability and polarizability (Jeyavijayan, 2015).
Environmental Degradation Studies : The degradation behavior of related fluorotelomer compounds in advanced oxidation processes has been studied. This research is crucial in understanding the environmental impact and breakdown of such compounds (Yang et al., 2014).
Synthetic Applications : this compound derivatives have been synthesized for potential biological applications, such as anti-HIV-1 activity, and as synthons for agrochemicals (Burkholder, Dolbier, Médebielle, & Ait-Mohand, 2001).
Green Chemistry : Research on 2',4'-dihydroxyacetophenone, a related compound, has explored its synthesis using green chemistry principles, highlighting the potential for environmentally friendly production methods (Yadav & Joshi, 2002).
Safety and Hazards
2’,6’-Difluoroacetophenone is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2’,6’-Difluoroacetophenone is primarily used as an intermediate in organic synthesis It’s known to be involved in the synthesis of various bioactive compounds, suggesting that its targets could vary depending on the specific derivative being synthesized .
Mode of Action
The compound undergoes a ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2’,6’-diphenylacetophenone . This suggests that the compound interacts with its targets through the formation of new bonds, leading to the creation of new compounds.
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .
Result of Action
The molecular and cellular effects of 2’,6’-Difluoroacetophenone’s action would depend on the specific compounds it’s used to synthesize. For example, it has been used in the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines . The effects of these compounds at the molecular and cellular level would be determined by their specific biological targets and mode of action.
Action Environment
The action, efficacy, and stability of 2’,6’-Difluoroacetophenone can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals or enzymes that could interact with the compound. For instance, its reaction with phenylboronate is catalyzed by ruthenium , indicating that the presence of this metal in the environment could influence the compound’s action.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIIILXIQLXVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159891 | |
Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13670-99-0 | |
Record name | 1-(2,6-Difluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13670-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013670990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-difluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2',6'-Difluoroacetophenone interact with its target and what are the downstream effects?
A: While the provided research focuses on 4'-chloro-2',6'-difluoroacetophenone (CDFAP), we can extrapolate some information to its analog, this compound. Both compounds are part of a new generation of Paternò-Büchi (PB) reagents, which are used to identify the location of carbon-carbon double bonds (C=C) in lipids. []
Q2: How does the halogen substitution in CDFAP improve its performance as a PB reagent compared to using this compound alone?
A: The research highlights that halogenated acetophenones, like CDFAP, significantly improve the efficiency of the PB reaction compared to using non-halogenated acetophenones, like this compound. [] This improvement is mainly attributed to:
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